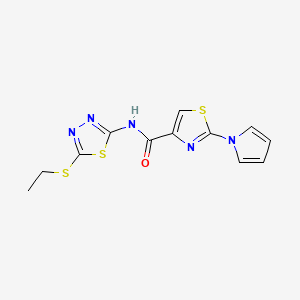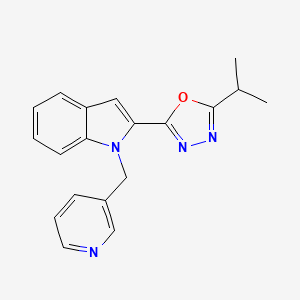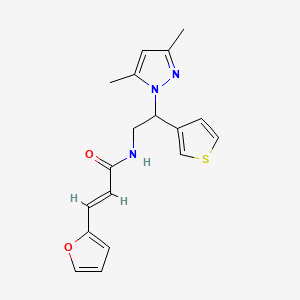
4-Chloro-2,6-bis(méthylsulfanyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, two methylthio groups at the 2- and 6-positions, and a carbonitrile group at the 5-position.
Applications De Recherche Scientifique
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction.
Biochemical Pathways
The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile affects multiple downstream pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit tumor growth.
Result of Action
The inhibition of EGFR by 4-Chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile leads to decreased cell proliferation and increased apoptosis in cancer cells . This can result in the shrinkage of tumors and a decrease in cancer progression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a suitable nitrile source under controlled conditions. One common method involves the use of sodium cyanide in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chloro group with the nitrile group .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the nitrile group and has different reactivity and applications.
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with only one methylthio group.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains an ethoxy group instead of a second methylthio group.
Uniqueness
4-Chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of two methylthio groups, which can undergo various chemical modifications, and the nitrile group, which provides additional reactivity. This combination of functional groups makes it a versatile intermediate in the synthesis of bioactive compounds with potential therapeutic applications .
Propriétés
IUPAC Name |
4-chloro-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S2/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEHROIIODXBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)SC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
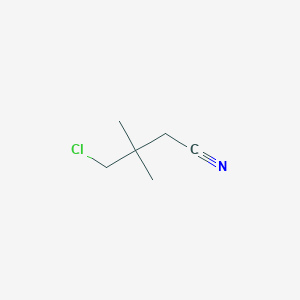

![5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2521881.png)
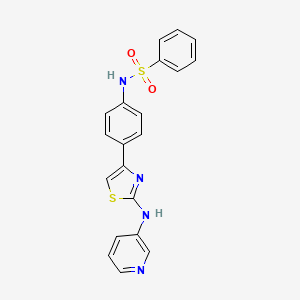
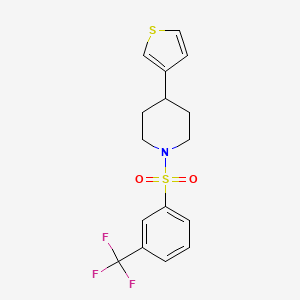
![2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2521884.png)
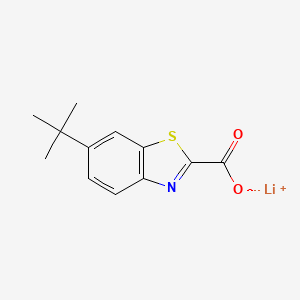
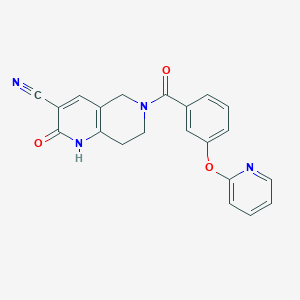
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B2521893.png)
